![molecular formula C56H64O3S B13390282 Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)
Poly[(phenyl glycidyl ether)-co-formaldehyde]
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Overview
Description
Poly[(phenyl glycidyl ether)-co-formaldehyde] is a polymeric compound known for its unique properties and applications. It is a phenol-formaldehyde polymer glycidyl ether, also referred to as phenol-formaldehyde polymer, oxiranylmethyl ether . This compound is characterized by its strong oxidizing properties and high selectivity as a Lewis acid catalyst . It is commonly used in adhesives, structural and electrical laminates, coatings, and castings for high-temperature service .
Preparation Methods
The synthesis of Poly[(phenyl glycidyl ether)-co-formaldehyde] involves a two-step process:
Phenol and Formaldehyde Reaction: Phenol reacts with formaldehyde (37% formaldehyde water solution) in the presence of a 35% hydrochloric acid catalyst to form bisphenol F.
Reaction with Epichlorohydrin: Bisphenol F (dihydroxyphenylmethane) then reacts with epichlorohydrin in the presence of sodium hydroxide to produce the liquid bisphenol F-type epoxy resin.
Chemical Reactions Analysis
Poly[(phenyl glycidyl ether)-co-formaldehyde] undergoes various chemical reactions, including:
Oxidation: Acts as a strong oxidant.
Lewis Acid Catalysis: Functions as a highly selective Lewis acid catalyst.
Substitution Reactions: Reacts with various reagents under specific conditions to form different products.
Common reagents and conditions used in these reactions include hydrochloric acid, sodium hydroxide, and epichlorohydrin . Major products formed from these reactions include bisphenol F-type epoxy resins .
Scientific Research Applications
Poly[(phenyl glycidyl ether)-co-formaldehyde] has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Poly[(phenyl glycidyl ether)-co-formaldehyde] can be compared with other similar compounds such as:
Poly[(o-cresyl glycidyl ether)-co-formaldehyde]: Similar in structure but with different substituents.
Poly[(Bisphenol A-co-epichlorohydrin), glycidyl end-capped]: Another epoxy resin with different applications.
Tris(4-hydroxyphenyl)methane triglycidyl ether: Used in similar applications but with distinct properties.
Poly[(phenyl glycidyl ether)-co-formaldehyde] stands out due to its strong oxidizing properties and high selectivity as a Lewis acid catalyst .
Biological Activity
Poly[(phenyl glycidyl ether)-co-formaldehyde] (PPGEF) is a thermosetting polymer that exhibits significant interest in various fields, including materials science and biomedical applications. This article provides a comprehensive overview of its biological activity, including its properties, applications, and relevant research findings.
Chemical Structure and Properties
PPGEF is synthesized from phenyl glycidyl ether and formaldehyde, resulting in a polymer with a complex structure. The average molecular weight of PPGEF is approximately 345 g/mol, with an average of 2.2 epoxide groups per molecule . Its physical properties include:
- Form : Liquid
- Density : 1.227 g/mL at 25 °C
- Viscosity : 11-17 poise
- Refractive Index : 1.589
These properties make PPGEF suitable for various applications, particularly in the production of epoxy resins and composites.
Toxicity and Safety
Research indicates that PPGEF possesses certain biological activities that warrant attention regarding its toxicity and safety profile. The polymer has been evaluated for potential human health risks due to its reactive functional groups. A risk assessment matrix has categorized it based on exposure potential and hazard profiles, identifying moderate-to-high exposure scenarios that necessitate further evaluation .
Antimicrobial Properties
Some studies have explored the antimicrobial properties of PPGEF. For instance, modifications to the polymer structure can enhance its antimicrobial efficacy against various pathogens. Research shows that incorporating specific additives or modifying the polymer can significantly improve its antibacterial activity .
Biocompatibility
PPGEF's biocompatibility has been assessed in the context of biomedical applications, particularly in drug delivery systems and tissue engineering. The polymer's properties can be tailored to improve compatibility with biological tissues, making it a candidate for use in medical devices .
Case Studies
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Epoxy Composites : A study demonstrated the use of PPGEF in epoxy novolac composites, highlighting its mechanical properties such as impact strength and tensile strength. The incorporation of bio-derived modifiers was shown to enhance these properties significantly .
Composite Type Impact Strength (J/m) Tensile Strength (MPa) Neat PPGEF 24 50 PPGEF with Cardolite NC-514 (30wt%) 69 75 - Dielectric Properties : Another investigation focused on the dielectric relaxation behavior of PPGEF, revealing insights into its thermal transitions and potential applications in electronic materials .
Research Findings
Recent studies have provided valuable insights into the biological activity of PPGEF:
- Glass Transition Behavior : Research indicates that the glass transition temperature (Tg) of PPGEF can be affected by modifications, which is crucial for determining its application in various environments .
- Environmental Impact : Evaluations have been conducted regarding the ecological impact of PPGEF, with findings suggesting that while it has beneficial applications, careful consideration is needed for its environmental footprint due to potential leachability and toxicity concerns .
Properties
Molecular Formula |
C56H64O3S |
---|---|
Molecular Weight |
817.2 g/mol |
IUPAC Name |
3-methoxybut-1-enylbenzene;3-methylsulfanylbut-1-enylbenzene;3-(4-phenylbut-3-en-2-yl)-1H-indene;3-(4-phenylbut-3-en-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C19H18.C15H18O2.C11H14O.C11H14S/c1-15(11-12-16-7-3-2-4-8-16)18-14-13-17-9-5-6-10-19(17)18;1-11(15(12(2)16)13(3)17)9-10-14-7-5-4-6-8-14;2*1-10(12-2)8-9-11-6-4-3-5-7-11/h2-12,14-15H,13H2,1H3;4-11,15H,1-3H3;2*3-10H,1-2H3 |
InChI Key |
JYRRICCAWVGVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C2=CCC3=CC=CC=C32.CC(C=CC1=CC=CC=C1)C(C(=O)C)C(=O)C.CC(C=CC1=CC=CC=C1)OC.CC(C=CC1=CC=CC=C1)SC |
Origin of Product |
United States |
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